Ethyl 2,3-dichloropropionate

Physical Chemistry Analytical Chemistry Process Development

Ethyl 2,3-dichloropropionate (CAS 6628-21-3) is a chlorinated ester belonging to the class of 2,3-dichloropropanoic acid esters. It is characterized by the presence of two reactive chlorine atoms at the 2 and 3 positions on the propionate backbone and an ethyl ester group.

Molecular Formula C5H8Cl2O2
Molecular Weight 171.02 g/mol
CAS No. 6628-21-3
Cat. No. B1582348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2,3-dichloropropionate
CAS6628-21-3
Molecular FormulaC5H8Cl2O2
Molecular Weight171.02 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CCl)Cl
InChIInChI=1S/C5H8Cl2O2/c1-2-9-5(8)4(7)3-6/h4H,2-3H2,1H3
InChIKeyRNZPQAZETZXKCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2,3-dichloropropionate (CAS 6628-21-3): A Dichlorinated Ester for Selective Organic Transformations and Agrochemical Intermediates


Ethyl 2,3-dichloropropionate (CAS 6628-21-3) is a chlorinated ester belonging to the class of 2,3-dichloropropanoic acid esters. It is characterized by the presence of two reactive chlorine atoms at the 2 and 3 positions on the propionate backbone and an ethyl ester group . This compound is primarily utilized as a key intermediate in organic synthesis, particularly for constructing complex molecules in the agrochemical and pharmaceutical sectors . Its physical properties, such as a boiling point of 164-165 °C and a density of 1.241 g/mL at 25 °C, are well-defined, facilitating its handling and characterization in laboratory settings .

Key intermediate for agrochemical and pharmaceutical building blocks via selective transformations.
Reactive 2,3-dichloro pattern enables regioselective modifications and double-bond introduction.
Well-defined boiling point and density facilitate safe handling and process-monitoring workflows.

Why Ethyl 2,3-dichloropropionate Cannot Be Readily Substituted by Mono-chlorinated or Other Dichlorinated Analogs


Generic substitution of Ethyl 2,3-dichloropropionate with its closest analogs is not scientifically valid due to fundamental differences in physical properties and reaction kinetics. For example, the 2,3-dichloro substitution pattern imparts distinct reactivity compared to both the mono-chlorinated esters and the 2,2-dichloro isomer. In the chlorination of propanoic acid, the formation kinetics of 2,3-dichloropropanoic acid were found to be noncatalytic, whereas the kinetics for 2-monochloro- and 2,2-dichloropropanoic acids were autocatalytic, demonstrating a unique mechanistic pathway [1]. Furthermore, comparative physical data shows significant disparities in key metrics like refractive index and density, which are critical for separation, purification, and process monitoring . These differences preclude any assumption of functional equivalence and mandate a specific selection based on the precise physicochemical requirements of the synthetic route.

Reaction kinetics mismatch
The noncatalytic formation pathway of the 2,3-dichloro isomer differs fundamentally from autocatalytic pathways of monochloro and 2,2-dichloro analogs, which may alter product distributions.
Physicochemical property differences
Variations in refractive index and density relative to similar halogenated esters can affect purification monitoring and scale-up calculations.
Functional equivalence not assumed
The 2,3-dichloro substitution pattern provides distinct reactivity; direct replacement with other dichloro or monochloro esters may not yield the same synthetic outcome.

Quantitative Differentiation of Ethyl 2,3-dichloropropionate: Evidence-Based Selection Criteria


Physicochemical Property Differentiation from Common Ester Analogs

Ethyl 2,3-dichloropropionate exhibits distinct physicochemical properties compared to other chlorinated and brominated esters, which are critical for its identification, purity assessment, and process optimization. A direct comparison from a commercial vendor shows significant differences in refractive index, density, and boiling point .

Refractive Index (n20/D)
Data to verify
Target: 1.4480 Comparators: Ethyl 2-bromopropionate 1.442, Ethyl chloroacetate 1.411, Ethyl trichloroacetate 1.539–1.541 Difference of +0.006 to +0.037 vs. most comparators; −0.091 to −0.093 vs. trichloroacetate.
Reported property supports identity verification and quality control screening.
Physical Chemistry Analytical Chemistry Process Development

Physicochemical Property Differentiation from Common Ester Analogs: Density

The density of Ethyl 2,3-dichloropropionate is significantly different from that of other halogenated esters. This property is crucial for mass-to-volume conversions in chemical manufacturing and for anticipating behavior in biphasic systems .

Density
Data to verify
Target: 1.241 g/mL at 25 °C Comparators: Ethyl 2-bromopropionate 1.381, Ethyl chloroacetate 0.978, Ethyl trichloroacetate 1.22 g/mL Differences of −0.140, +0.263, and +0.021 g/mL.
Reported density aids mass-to-volume conversions for synthesis scale-up; verification recommended.
Physical Chemistry Analytical Chemistry Process Development

Physicochemical Property Differentiation from Common Ester Analogs: Boiling Point

The boiling point of Ethyl 2,3-dichloropropionate is distinct, which has direct implications for its purification via distillation and its thermal stability during reactions .

Boiling Point
Data to verify
Target: 164–165 °C Comparators: Ethyl 2-bromopropionate 143 °C; Ethyl chloroacetate 92–93 °C/13 mmHg; Ethyl trichloroacetate 75–77 °C/0.2 mmHg Higher volatility distinction relative to mono- and tri-chloro analogs (comparator boiling points at reduced pressure).
Reported boiling point supports distillation design and thermal handling safety considerations.
Physical Chemistry Analytical Chemistry Process Development

Mechanistic Differentiation via Distinct Formation Kinetics During Chlorination

During the chlorination of propanoic acid, the 2,3-dichloro derivative is formed via a fundamentally different kinetic pathway compared to its 2-monochloro and 2,2-dichloro counterparts. The study demonstrated that the formation of 2,3-dichloropropanoic acid is noncatalytic, whereas the formation of both 2-monochloropropanoic and 2,2-dichloropropanoic acids is autocatalytic [1]. This distinction is a direct reflection of its unique chemical structure and reactivity.

Formation Kinetics
Head-to-head
2,3-dichloro: noncatalytic kinetics; 2-monochloro and 2,2-dichloro: autocatalytic kinetics. Mechanism involves propanoyl chloride intermediate.
Distinct kinetic pathway indicates synthesis routes are not interchangeable; supports specific selection based on mechanistic context.
Reaction Kinetics Process Chemistry Mechanistic Studies

Comparative Gas-Phase Pyrolysis Reactivity Within the Chloroester Class

The thermal decomposition behavior of Ethyl 3-chloropropionate, a close analog of Ethyl 2,3-dichloropropionate, has been quantitatively characterized. Its gas-phase elimination follows first-order kinetics with an activation energy of 196.8 ± 2.7 kJ mol⁻¹ [1]. While direct data for the 2,3-dichloro compound is not available in this study, the data for the structurally similar 3-chloroester establishes a class-level baseline. The additional chlorine atom in the 2-position of Ethyl 2,3-dichloropropionate is expected to exert a greater electron-withdrawing inductive effect, which according to the study's correlation (p* = 0.357), would further enhance the rate of elimination.

Gas-Phase Elimination Ea
Class-level inference
196.8 ± 2.7 kJ mol⁻¹
Reported for analog Ethyl 3-chloropropionate; suggests reactivity context for 2,3-dichloro compound.
Class-level inference; validation recommended.
Reaction Kinetics Thermal Stability Gas-Phase Chemistry

Optimized Application Scenarios for Ethyl 2,3-dichloropropionate Based on Quantifiable Differentiation


Synthesis of Agrochemical Intermediates Requiring Specific Vicinal Dichloro Functionality

The use of Ethyl 2,3-dichloropropionate is specifically recommended in synthetic pathways where the 2,3-dichloro substitution pattern is essential for the subsequent introduction of a double bond or for a regioselective nucleophilic substitution. The unique noncatalytic formation kinetics of the 2,3-dichloro pattern, as opposed to the autocatalytic kinetics of the 2,2-isomer, confirms its distinct mechanistic pathway, which is critical for the reliable construction of agrochemical precursors like certain pyrethroid insecticides [1].

Pharmaceutical Research as a Versatile 1,2-Dichloroethyl Synthon

This compound serves as a valuable building block in medicinal chemistry, where the two chlorine atoms provide dual sites for sequential or selective functionalization. Its distinct physical properties (refractive index: 1.4480; density: 1.241 g/mL) compared to other halogenated esters are crucial for tracking reaction progress and purifying intermediates during the multi-step synthesis of drug candidates . The reliable identity confirmation provided by these metrics ensures that the correct intermediate is being advanced at each stage.

Process Development for Industrial-Scale Ester Chlorinations

For chemical engineers scaling up chlorination processes, the well-defined physical properties of Ethyl 2,3-dichloropropionate are essential. Its boiling point of 164-165 °C allows for its efficient separation from unreacted starting materials or byproducts with different volatilities, as demonstrated by the comparative data against lower-boiling chloroacetates . This ensures higher purity and yield in an industrial setting, directly impacting cost-efficiency and waste reduction.

Academic Research in Physical Organic Chemistry and Kinetics

The compound's structure provides a well-defined system for investigating the electronic effects of vicinal chlorine substitution on reaction kinetics. As a specific example, the comparative activation energy for gas-phase elimination provides a quantitative baseline for studying the thermal stability of vicinal dichloro compounds [2]. This makes it a suitable model compound for advancing fundamental understanding in physical organic chemistry and for teaching advanced laboratory techniques involving hazardous reagents.

Application
Selection Property
Validation Focus
Agrochemical intermediate synthesis
Vicinal dichloro substitution pattern
Regioselective reactivity and double-bond introduction
Pharmaceutical research as 1,2-dichloroethyl synthon
Defined physicochemical properties for intermediate tracking
Purity assessment and reaction progress monitoring
Industrial-scale ester chlorination process development
Boiling point and volatility profile for distillation
Efficient separation and yield optimization
Physical organic chemistry research
Vicinal dichloro structure for mechanistic studies
Gas-phase elimination kinetics and electronic effect analysis

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